![molecular formula C24H29ClN4O2 B2395116 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-29-6](/img/structure/B2395116.png)
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Analysis
The chemical compound N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been studied in various contexts of heterocyclic chemistry and organic synthesis. A notable investigation by Solov’eva et al. (1993) revealed that 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine are formed in reactions with certain cyclic amines, leading to a mixture of amide conformers in solution (Solov’eva et al., 1993).
Biological Activities and Pharmacological Potential
Research by Rooney et al. (1983) on a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which include similar structural features, demonstrated their role as inhibitors of glycolic acid oxidase. This enzyme inhibition was found to be significant in various biological contexts, indicating potential pharmacological applications (Rooney et al., 1983).
Organocatalysis and Synthetic Applications
Chen et al. (2009) discussed the use of similar compounds in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles], highlighting their significant role in medicinal chemistry and diversity-oriented synthesis. The study emphasized the high yield and stereoselectivities achieved in these syntheses, demonstrating the compound’s utility in creating structurally diverse and biologically active molecules (Chen et al., 2009).
Catalysis and Chemical Reactivity
Further research by Campanati et al. (2000) explored the environmentally friendly synthesis of nitrogen-containing heterocyclic compounds, which are structurally related to the compound . The study presented novel methods for synthesizing these compounds using non-hazardous and low-cost feeds, suggesting potential industrial and environmental applications (Campanati et al., 2000).
Chemical Interaction and Coordination Chemistry
Research by Majumder et al. (2016) on N,N,O-donor Schiff-base ligands, which bear resemblance to the structure of this compound, indicated their significant role in the unique coordination chemistry of copper (II). The study highlights the importance of the molecular structure in influencing the coordination chemistry and the potential applications in this field (Majumder et al., 2016).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-5-7-19(14-20(16)25)27-24(31)23(30)26-15-22(29-10-3-4-11-29)17-6-8-21-18(13-17)9-12-28(21)2/h5-8,13-14,22H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBWURXWJSWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.